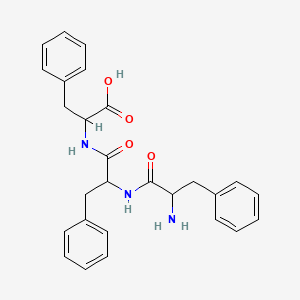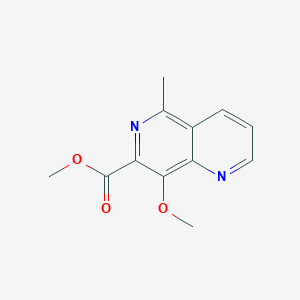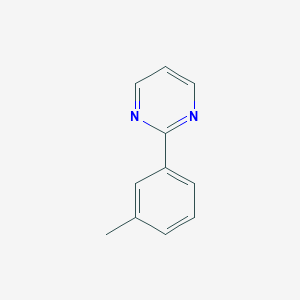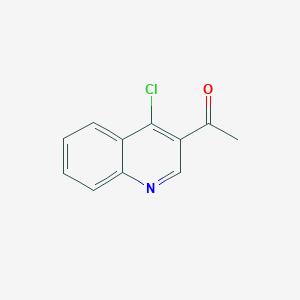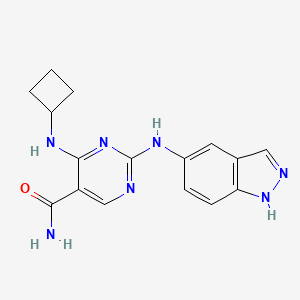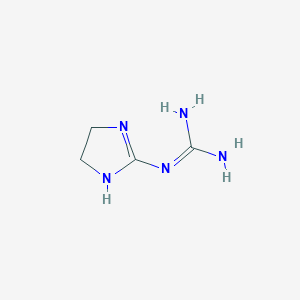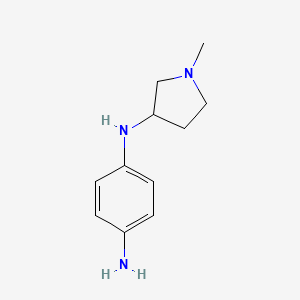
N-methyl-3-(4-methylpiperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3 It features a piperazine ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and N-methylpiperazine.
Nucleophilic Substitution: Aniline undergoes nucleophilic substitution with N-methylpiperazine under basic conditions. A common base used is sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N-methyl-3-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: Used in the development of probes for studying receptor-ligand interactions.
Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Industrial Chemistry: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-methyl-3-(4-methylpiperazin-1-yl)aniline in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: Lacks the N-methyl group, which can affect its binding affinity and pharmacokinetic properties.
N-methyl-4-(4-methylpiperazin-1-yl)aniline: Positional isomer with different substitution pattern on the aromatic ring, leading to variations in reactivity and biological activity.
N-methyl-3-(4-ethylpiperazin-1-yl)aniline: Contains an ethyl group instead of a methyl group, which can alter its steric and electronic properties.
Uniqueness
N-methyl-3-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and bioavailability, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-methyl-3-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H19N3/c1-13-11-4-3-5-12(10-11)15-8-6-14(2)7-9-15/h3-5,10,13H,6-9H2,1-2H3 |
InChI Key |
SUSOJIGIDAFUGK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


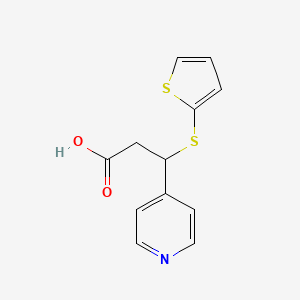
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
